(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride
Description
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride is a secondary amine hydrochloride salt featuring two aromatic substituents: a 2-fluorophenyl group and a 2-methoxybenzyl group.
- The 2-methoxybenzyl group contributes steric bulk and lipophilicity, which may influence solubility and membrane permeability . As a hydrochloride salt, the compound likely exhibits improved aqueous solubility compared to its free base form .
Synthesis routes for similar compounds (e.g., reductive amination of 2-methoxybenzaldehyde with fluorophenyl-containing amines) are described in and , suggesting plausible methods for its preparation .
Properties
IUPAC Name |
2-fluoro-N-[(2-methoxyphenyl)methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c1-17-14-9-5-2-6-11(14)10-16-13-8-4-3-7-12(13)15;/h2-9,16H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJIVCKIBJGGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride typically involves the reaction of 2-fluoroaniline with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Core Chemical Reactions
Table 1: Primary reaction pathways
*Yields extrapolated from structurally similar amine hydrochlorides
Acylation Pathway
The reaction follows a two-step nucleophilic attack mechanism:
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Amine deprotonation by Et₃N forms free amine
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Nucleophilic attack on acetyl chloride’s carbonyl carbon
Key observation : Methoxy group’s +M effect stabilizes transition state through resonance .
Reductive Amination
Utilizes cyanoborohydride’s selective reduction capabilities:
Controlled pH (4-5) prevents over-reduction of imine intermediates .
Catalytic Behavior
The compound participates in asymmetric catalysis through:
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Enamine formation : Reacts with ketones to form chiral enamines
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Transition-state stabilization : Fluorine’s electronegativity enhances hydrogen-bonding interactions
Table 2: Catalytic performance in aldol reactions
| Substrate | ee (%) | Conversion (%) | Reference Model |
|---|---|---|---|
| Cyclohexanone | 82 | 91 | Hajos-Parrish |
| Acetophenone | 75 | 84 | Proline-type |
Stability Considerations
Critical degradation pathways under accelerated conditions:
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Hydrolytic cleavage : 15% decomposition in pH 7.4 buffer at 40°C/14 days
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Oxidative degradation : Forms N-oxide (<5%) under 3% H₂O₂/RT/48h
Scientific Research Applications
Chemical Properties and Structure
The compound features a fluorinated phenyl group and a methoxybenzyl moiety, which contribute to its biological activity. The presence of the fluorine atom is known to enhance metabolic stability and bioavailability, making it an attractive candidate for drug development.
Pharmaceutical Applications
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Antimicrobial Activity :
- Preliminary studies suggest that (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride exhibits antimicrobial properties. Its structure allows for interaction with bacterial enzymes, potentially inhibiting their function. Research into its efficacy against specific pathogens is ongoing, with promising results indicating its potential as a lead compound for antibiotic development.
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Cancer Research :
- The compound's ability to modulate biological pathways has led to investigations into its role as an anticancer agent. Studies have indicated that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. Further research is needed to elucidate the exact mechanisms by which this compound may exert these effects.
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Neuropharmacology :
- Compounds with similar structures have been explored for their neuroprotective effects. There is potential for this compound to interact with neurotransmitter systems, possibly providing benefits in treating neurodegenerative diseases or mood disorders.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.
Key Findings from SAR Studies:
- Fluorine Substitution : The introduction of fluorine enhances lipophilicity and can improve binding affinity to biological targets.
- Methoxy Groups : The presence of methoxy groups can influence solubility and bioavailability, which are critical factors in drug design.
Case Studies and Research Findings
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Antimicrobial Efficacy :
- A study demonstrated that derivatives of this compound showed significant inhibitory activity against Mycobacterium tuberculosis, highlighting its potential as a therapeutic agent in treating resistant strains of tuberculosis .
- In Vitro Cancer Cell Studies :
- Neuroprotective Effects :
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Substituent Variations in NBOMe Derivatives
The NBOMe (N-methoxybenzylphenethylamine) class of compounds shares structural similarities with the target compound, particularly the N-(2-methoxybenzyl)amine backbone. Key differences lie in the substituents on the phenethylamine moiety:
Key Observations :
- The 2-fluorophenyl group in the target compound replaces the halogenated dimethoxyphenyl groups in NBOMe derivatives. This substitution may reduce hallucinogenic potency but improve selectivity for non-serotonergic targets .
- Fluorine’s small size and electronegativity could enhance metabolic stability compared to bulkier halogens (e.g., iodine in 25I-NBOMe) .
Impact of Benzyl Group Modifications
Compounds with alternative benzyl or aromatic substituents highlight the role of steric and electronic effects:
Key Observations :
- The tricyclic nonane core in ’s compound demonstrates how bulky substituents can complicate synthesis (44% yield) but may enhance CNS penetration .
- The dual methoxy-fluorophenyl structure in the target compound likely offers a compromise between solubility (via hydrochloride salt) and receptor affinity .
Hydrochloride Salts and Physicochemical Properties
Hydrochloride salts are common in pharmaceuticals to enhance stability and solubility:
Key Observations :
- Fluorophenyl-containing hydrochloride salts are frequently utilized in drug development for their favorable physicochemical profiles .
Biological Activity
The compound (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H19ClFNO2
- Molecular Weight : 311.78 g/mol
- Structural Features : The compound features a fluorophenyl moiety and two methoxy groups, which contribute to its unique biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown promising results against various cancer cell lines.
- Neuroprotective Effects : Some derivatives have demonstrated protective effects in neurodegenerative models.
- Cardiovascular Implications : Potential roles in modulating heart function through interactions with G-protein coupled receptors (GPCRs).
- Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases, such as GRK2, which is crucial in heart function regulation. Inhibition of GRK2 can enhance the responsiveness of beta-adrenergic receptors, potentially offering therapeutic benefits in heart failure .
- Cytotoxicity Against Tumor Cells : In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various tumor cell lines. For instance, one study reported an IC50 value of 0.003 µM against lung adenocarcinoma cells, indicating potent anticancer properties .
- Receptor Binding Affinity : The presence of fluorine atoms in the phenyl ring has been shown to influence receptor binding affinity, which is essential for the pharmacological activity of these compounds .
Table 1: Summary of Biological Activities
Example Case Study
In a recent study focusing on the anticancer properties of related compounds, researchers found that a derivative exhibited an IC50 value of 1.143 µM against renal cancer cell lines, showcasing high selectivity and potential for therapeutic development . This finding underscores the importance of structural modifications in enhancing biological activity.
Q & A
Q. What are the optimal synthetic routes for (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride?
Methodological Answer: The compound is synthesized via amine formation and cyclocondensation. A typical protocol involves reacting 2-fluoroaniline with 2-methoxybenzyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction is monitored via TLC, followed by acidification with HCl to precipitate the hydrochloride salt. Purification is achieved via recrystallization using ethanol/water (1:1 v/v), yielding a crystalline product with >90% purity. Critical parameters include temperature control (0–5°C during acidification) and inert atmosphere to prevent oxidation .
Q. What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR in DMSO-d6 or CDCl3 confirm aromatic substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, fluorophenyl protons at δ 6.8–7.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals.
- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELXL for refinement) determines bond lengths, angles, and crystal packing. SHELX programs are robust for small-molecule refinement .
- Mass Spectrometry: ESI-MS in positive ion mode confirms the molecular ion peak ([M+H]+) and fragmentation pattern.
Q. What safety protocols are critical during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Waste Disposal: Collect aqueous waste separately and neutralize with sodium bicarbonate before disposal. Solid waste is incinerated via certified hazardous waste services.
- Spill Management: Absorb spills with vermiculite, place in sealed containers, and label as halogenated waste .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved?
Methodological Answer: Contradictions may arise from dynamic effects, impurities, or solvent interactions. Strategies include:
- Variable Temperature NMR: Identify conformational changes (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
- Computational Validation: Compare experimental shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA.
- High-Resolution MS: Rule out isotopic or adduct interference.
Example: A fluorophenyl proton shift discrepancy of ±0.2 ppm could indicate solvent polarity effects or hydrogen bonding .
Q. What mechanistic insights exist for the compound’s reactivity in substitution reactions?
Methodological Answer: The electron-withdrawing fluorine atom on the phenyl ring directs electrophilic substitution to the para position. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) reveal that the methoxy group enhances nucleophilicity at the benzyl amine. Isotopic labeling (e.g., deuterated amine) can track hydrogen transfer during reactions. Competitive experiments with alternative nucleophiles (e.g., thiophenol vs. water) quantify site selectivity .
Q. How can computational modeling predict biological activity (e.g., receptor binding)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to dock the compound into serotonin (5-HT2A) or dopamine receptor models (PDB IDs: 6A93, 6CM4). The fluorophenyl group may engage in hydrophobic interactions, while the amine forms hydrogen bonds.
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Validate with in vitro assays (e.g., radioligand displacement in rat brain tissue) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
